molecular formula C9H12ClN3 B12085315 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B12085315
M. Wt: 197.66 g/mol
InChI Key: DYZGZFZPIAABHP-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-nitropyridine and pyrrolidine.

    Nucleophilic Substitution: The nitro group in 2-chloro-3-nitropyridine is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Formation of Pyrrolidine Derivative: The resulting 2-chloro-3-aminopyridine undergoes nucleophilic substitution with pyrrolidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the chloro substitution, leading to different chemical properties and biological activities.

    6-Chloro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of pyrrolidine, resulting in different binding affinities and selectivities.

    6-Chloro-2-(piperidin-1-yl)pyridine: Contains a piperidine ring, which affects its chemical reactivity and biological interactions.

Uniqueness

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the presence of both the chloro and pyrrolidine substituents, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the pyrrolidine ring improves its binding affinity towards biological targets.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-2-pyrrolidin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2

InChI Key

DYZGZFZPIAABHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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